molecular formula C20H19N3O2S B11004711 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide

Cat. No.: B11004711
M. Wt: 365.5 g/mol
InChI Key: BOXFNTQWCLKVRW-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that features an indole group fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The benzothiazole moiety is then synthesized separately and coupled with the indole derivative under specific reaction conditions. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of the indole and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-methyl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C20H19N3O2S/c1-13-21-17-7-6-14(12-19(17)26-13)20(24)22-16-4-3-5-18-15(16)8-9-23(18)10-11-25-2/h3-9,12H,10-11H2,1-2H3,(H,22,24)

InChI Key

BOXFNTQWCLKVRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

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